molecular formula C32H64O12 B162498 3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid CAS No. 134905-18-3

3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid

Cat. No.: B162498
CAS No.: 134905-18-3
M. Wt: 640.8 g/mol
InChI Key: FZWINSMFZLCVSH-UHFFFAOYSA-N
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Description

3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid is a member of the polyhydroxyalkanoates (PHAs) family. These biopolymers are synthesized by microorganisms as intracellular storage materials and have garnered attention as environmentally friendly alternatives to conventional petrochemical-based plastics. This specific copolymer is characterized by its biodegradability, biocompatibility, and potential for various applications in fields such as medicine, packaging, and environmental sustainability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of polyhydroxyalkanoates, including poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolymer, typically involves microbial fermentation processes. Microorganisms such as Ralstonia eutropha are genetically engineered to produce these copolymers by introducing specific genes that encode enzymes responsible for the polymerization of hydroxyalkanoate monomers .

Industrial Production Methods

Industrial production of these copolymers involves the cultivation of genetically modified microorganisms in bioreactors under controlled conditions. The process includes the addition of carbon sources and precursors such as propionic acid to enhance the production of specific monomers. The fermentation process is followed by extraction and purification steps to isolate the copolymer .

Chemical Reactions Analysis

Types of Reactions

3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions include modified copolymers with enhanced mechanical, thermal, and chemical properties. These modifications can improve the polymer’s suitability for applications such as drug delivery, tissue engineering, and biodegradable packaging .

Scientific Research Applications

3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolymer exerts its effects involves its biodegradability and biocompatibility. The polymer is broken down by microbial enzymes into its constituent monomers, which are then metabolized by microorganisms. This process reduces environmental pollution and promotes sustainability. The molecular targets and pathways involved include the enzymatic degradation of the polymer by PHA synthase and other related enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid is unique due to its specific combination of monomers, which imparts distinct mechanical, thermal, and chemical properties. This uniqueness makes it suitable for a broader range of applications compared to other similar compounds .

Properties

CAS No.

134905-18-3

Molecular Formula

C32H64O12

Molecular Weight

640.8 g/mol

IUPAC Name

3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid

InChI

InChI=1S/C11H22O3.C9H18O3.C7H14O3.C5H10O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14;1-2-3-4-5-6-8(10)7-9(11)12;1-2-3-4-6(8)5-7(9)10;1-2-4(6)3-5(7)8/h10,12H,2-9H2,1H3,(H,13,14);8,10H,2-7H2,1H3,(H,11,12);6,8H,2-5H2,1H3,(H,9,10);4,6H,2-3H2,1H3,(H,7,8)

InChI Key

FZWINSMFZLCVSH-UHFFFAOYSA-N

SMILES

CCCCCCCCC(CC(=O)O)O.CCCCCCC(CC(=O)O)O.CCCCC(CC(=O)O)O.CCC(CC(=O)O)O

Canonical SMILES

CCCCCCCCC(CC(=O)O)O.CCCCCCC(CC(=O)O)O.CCCCC(CC(=O)O)O.CCC(CC(=O)O)O

Synonyms

3-HHHH copolymer
poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolyme

Origin of Product

United States

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